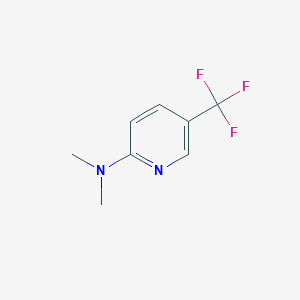

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine”, has been a topic of research in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Wissenschaftliche Forschungsanwendungen

- Bis(pyridin-2-yl)amine (dpa) and its derivatives, including those containing trifluoromethyl groups, serve as flexible bidentate N,N-ligands in supramolecular chemistry . These ligands can form coordination complexes with metal ions, which find applications in catalysis, sensing, and materials science.

- Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit catalytic properties . The introduction of fluorine-containing groups, such as the trifluoromethyl moiety, can modulate electronic properties and enhance catalytic activity .

- Bis(pyridin-2-yl)amine derivatives are employed in ion sensing applications . The trifluoromethyl-substituted version may enhance sensitivity and selectivity for specific ions due to its unique electronic properties.

- Metal complexes of bis(pyridin-2-yl)amine ligands exhibit luminescence . Incorporating trifluoromethyl groups could further tune their emission properties.

- Some bis(pyridin-2-yl)amine derivatives possess cytotoxic activity and can interact with DNA molecules . Investigating the impact of trifluoromethyl substitution on these biological properties is an interesting avenue for research.

- While not directly reported for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, related compounds with similar structures have shown antimicrobial potential . Further exploration of this aspect could be valuable.

- The synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N’-(pyrazin-2-yl)formimidamides via iodination and subsequent trifluoromethylation demonstrates the utility of trifluoromethyl-substituted pyridines in synthetic methods .

- 2-Chloro-5-(trifluoromethyl)pyridine, a key intermediate for fluazifop synthesis, can be obtained efficiently . Investigating similar applications for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine may reveal novel agrochemicals.

Supramolecular Chemistry

Catalysis

Ion Sensing

Luminescent Properties

Biological Applications

Antimicrobial Potential

Synthetic Chemistry

Agrochemicals

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structure and the industry in which they are used .

Action Environment

It’s known that the physicochemical properties of fluorine-containing compounds can be influenced by environmental factors . Therefore, factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBWCTIYNAUNGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2460749.png)

![2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2460750.png)

![1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2460751.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)